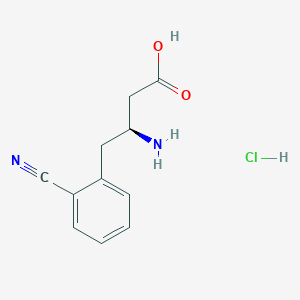
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
概要
説明
“(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a cyanophenyl group (a phenyl ring with a -CN group), and a butanoic acid group (a four-carbon chain with a carboxylic acid -COOH). The “S” in its name indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional structure .
Molecular Structure Analysis
The molecular structure of “(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, cyanophenyl, and butanoic acid groups would give the molecule its unique properties .Chemical Reactions Analysis
The chemical reactions involving “(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” would depend on its molecular structure and the conditions under which the reactions take place. For instance, the amino group could participate in reactions with acids or bases, while the cyanophenyl group could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Pharmacological Research and Compound Applications
Chlorogenic Acid Pharmacological Review
Chlorogenic acid, a phenolic compound, has shown a variety of biological and pharmacological effects, including antioxidant, antibacterial, and neuroprotective activities. Its ability to modulate lipid metabolism and glucose regulation suggests potential for treating metabolic disorders. This highlights a methodology for studying bioactive compounds that could be applied to "(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride" to uncover similar therapeutic roles (Naveed et al., 2018).
FTY720 in Cancer Therapy
The immunosuppressant FTY720 has been explored for its antitumor efficacy in several cancer models, showing that studying the pharmacological effects of compounds on cellular receptors can provide insights into their therapeutic potential. Such an approach might reveal applications for "(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride" in cancer research or immunology (Zhang et al., 2013).
Methodological Insights
Biomarker Studies for Tobacco and Cancer
Research into human urinary carcinogen metabolites offers a method for investigating the impact of compounds on cancer, which could be adapted to study the effects of "(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride" on human health. Biomarker discovery is crucial for understanding the carcinogenic potential and metabolic pathways of chemical compounds (Hecht, 2002).
Sorption Studies for Environmental Impact
Investigations into the sorption of herbicides offer a framework for examining how compounds interact with environmental matrices. This research could inform studies on the environmental behavior of "(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride," particularly its stability and potential for bioaccumulation (Werner et al., 2012).
Advanced Oxidation Processes for Compound Degradation
The degradation of acetaminophen through advanced oxidation processes highlights a method for assessing the breakdown and environmental impact of pharmaceutical compounds. Similar techniques could elucidate the degradation pathways of "(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride," contributing to safer pharmaceutical development and environmental protection (Qutob et al., 2022).
作用機序
Target of Action
It’s worth noting that the compound contains a cyanophenyl group, which is often involved in interactions with various biological targets .
Biochemical Pathways
Compounds containing cyanophenyl groups have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . This suggests that (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride could potentially influence biochemical pathways involving carbon–carbon bond formation.
Safety and Hazards
The safety and hazards associated with “(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” would depend on its physical and chemical properties. For instance, it could be harmful if swallowed or if it comes into contact with the skin or eyes. Proper handling and storage procedures should be followed to minimize risks .
将来の方向性
The future directions for research on “(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. This could involve further studies on its synthesis, properties, and interactions with other substances .
特性
IUPAC Name |
(3S)-3-amino-4-(2-cyanophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYFQMRAJZGBQ-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375858 | |
| Record name | (3S)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332061-84-4, 270065-82-2 | |
| Record name | Benzenebutanoic acid, β-amino-2-cyano-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





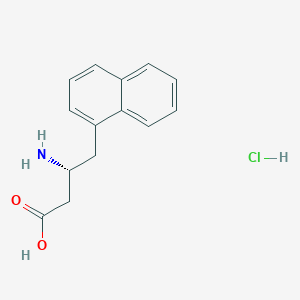
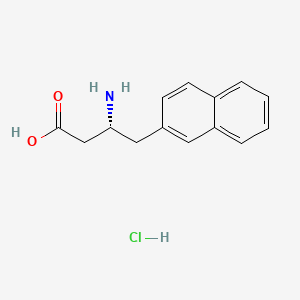
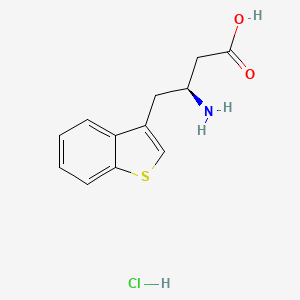


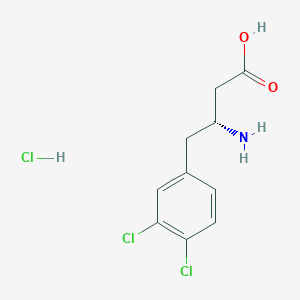
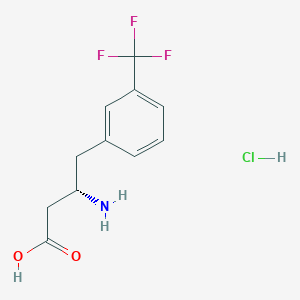
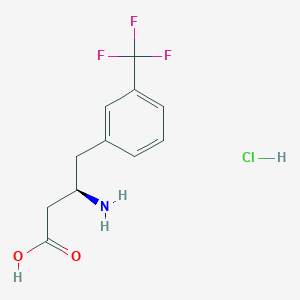

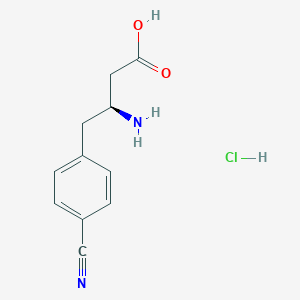
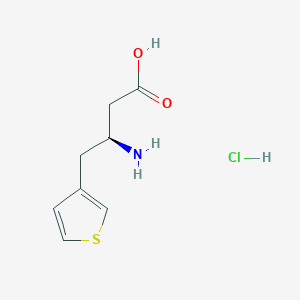
![3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3424140.png)